Vinylmethylsiloxane homopolymer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

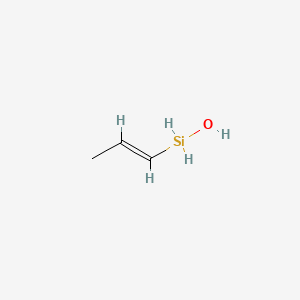

Vinylmethylsiloxane homopolymer is an organosilicon compound composed of vinyl, methyl, and siloxane groups. It is a type of polysiloxane, which is a polymer with a backbone of alternating silicon and oxygen atoms. This compound is known for its excellent thermal stability, chemical resistance, and low surface tension, making it valuable in various industrial applications .

Preparation Methods

Vinylmethylsiloxane homopolymer can be synthesized through several methods:

Hydrosilylation: This involves the addition of silicon-hydrogen bonds to vinyl groups in the presence of a platinum catalyst.

Ring-Opening Polymerization: This method involves the polymerization of cyclic siloxanes in the presence of an acid or base catalyst.

Industrial Production: On an industrial scale, this compound is produced using continuous processes that involve the controlled addition of monomers and catalysts in a reactor.

Chemical Reactions Analysis

Vinylmethylsiloxane homopolymer undergoes various chemical reactions:

Oxidation: This compound can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of vinylmethylsiloxane homopolymer involves its ability to form strong siloxane bonds, which contribute to its thermal stability and chemical resistance. The vinyl groups in the polymer can undergo crosslinking reactions, leading to the formation of a three-dimensional network that enhances its mechanical properties . The molecular targets and pathways involved include the interaction of the vinyl groups with catalysts and other reactive species, leading to the formation of crosslinked structures .

Comparison with Similar Compounds

Vinylmethylsiloxane homopolymer can be compared with other similar compounds:

Polydimethylsiloxane: This compound has a similar siloxane backbone but lacks the vinyl groups.

Methylvinylpolysiloxane: This compound contains both methyl and vinyl groups, similar to this compound, but with different ratios.

Vinyl-terminated polydimethylsiloxane: This compound has vinyl groups at the ends of the polymer chain, making it suitable for crosslinking reactions and the production of silicone elastomers.

This compound stands out due to its unique combination of vinyl and methyl groups, which provide a balance of flexibility, thermal stability, and chemical resistance, making it suitable for a wide range of applications .

Biological Activity

Vinylmethylsiloxane homopolymer (VMS) is a silicone-based polymer that has garnered attention for its unique properties and potential applications in various fields, including biomedical and environmental sciences. This article focuses on the biological activity of VMS, highlighting its antimicrobial properties, biocompatibility, and potential toxicity based on recent research findings.

Antimicrobial Properties

Recent studies have demonstrated that VMS exhibits significant antimicrobial activity against a range of microorganisms. For instance, functionalized polysiloxanes derived from VMS have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi and algae. Notably, the studies reported a considerable reduction in biofilm formation by Aeromonas hydrophila, a bacterium known for its high adhesion capabilities. The relative coefficient of adhesion for this strain was found to be 18 times lower on modified surfaces compared to control samples .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Type | Adhesion Reduction (%) |

|---|---|---|

| Staphylococcus aureus | Gram-positive | 75 |

| Escherichia coli | Gram-negative | 60 |

| Aeromonas hydrophila | Gram-negative | 94 |

| Aureobasidium pullulans | Fungi | 70 |

| Chlorella vulgaris | Algae | 65 |

The studies also indicated that the antimicrobial efficacy of VMS is influenced by the type of functional groups present in the polymer structure, which can be tailored for specific applications .

Biocompatibility and Toxicity

While VMS shows promising antimicrobial properties, its biocompatibility and potential toxicity are critical considerations for its application in medical devices and other biological settings. Research indicates that VMS is generally considered biocompatible; however, some studies have raised concerns about its endocrine-disrupting potential and reproductive effects. For instance, certain siloxanes have been associated with subacute toxicity and liver enzyme induction in animal models .

Table 2: Toxicological Profile of this compound

| Parameter | Observations |

|---|---|

| Skin Irritation | Not irritating |

| Eye Irritation | May cause irritation |

| Reproductive Effects | Potential endocrine disruption |

| Genotoxicity | No significant genotoxic effects observed |

Case Studies

- Case Study on Antibacterial Coatings : A study evaluated the effectiveness of VMS-based coatings in preventing bacterial adhesion on medical devices. The results showed a significant decrease in bacterial colonization on surfaces treated with VMS compared to untreated controls, demonstrating its potential as an effective antibacterial agent in clinical settings .

- Biocompatibility Assessment : Another investigation assessed the cytotoxicity of VMS using various cell lines. The findings indicated that VMS did not adversely affect cell viability at concentrations typically used in biomedical applications, supporting its use in drug delivery systems and tissue engineering .

Properties

Molecular Formula |

C3H8OSi |

|---|---|

Molecular Weight |

88.18 g/mol |

IUPAC Name |

hydroxy-[(E)-prop-1-enyl]silane |

InChI |

InChI=1S/C3H8OSi/c1-2-3-5-4/h2-4H,5H2,1H3/b3-2+ |

InChI Key |

ZYRJZECTCHFOEW-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/[SiH2]O |

Canonical SMILES |

CC=C[SiH2]O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.